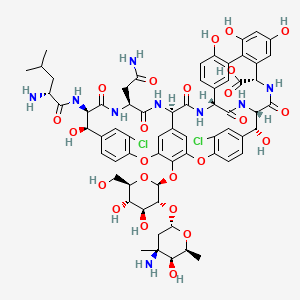

Norvancomycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C65H73Cl2N9O24 |

|---|---|

Molecular Weight |

1435.2 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 |

InChI Key |

NUAQIRUAZSJTAI-YRPZDAAMSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O |

Synonyms |

norvancomycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Norvancomycin Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the norvancomycin biosynthesis pathway in Amycolatopsis orientalis. It covers the genetic and enzymatic basis of this compound production, quantitative data on gene expression and antibiotic yields, and detailed experimental protocols for studying this pathway.

Introduction to this compound

This compound is a glycopeptide antibiotic produced by the actinomycete Amycolatopsis orientalis.[1][2] Structurally similar to vancomycin, it is clinically significant in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The biosynthesis of this compound is a complex process involving a multitude of enzymes encoded by a dedicated biosynthetic gene cluster (nvcm). Understanding this pathway is crucial for strain improvement, yield optimization, and the generation of novel glycopeptide analogues through biosynthetic engineering.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: precursor synthesis, heptapeptide backbone assembly by non-ribosomal peptide synthetases (NRPSs), and post-assembly tailoring modifications.[4]

Biosynthesis of Precursors

The heptapeptide backbone of this compound is assembled from both proteinogenic and non-proteinogenic amino acid precursors. The non-proteinogenic amino acids, β-hydroxytyrosine (Bht), 4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg), are synthesized by dedicated enzymes encoded within the nvcm gene cluster.[3] The upregulation of genes involved in the biosynthesis of these precursors is associated with higher this compound yields.[3]

Non-Ribosomal Peptide Synthetase (NRPS) Assembly

The core of the this compound biosynthesis machinery is a multi-modular non-ribosomal peptide synthetase (NRPS) system. This enzymatic assembly line is typically composed of three large proteins (VcmA, VcmB, and VcmC in the homologous vancomycin pathway) that are subdivided into modules.[5] Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The key domains within each module include:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes peptide bond formation between the amino acids on adjacent modules.

An epimerization (E) domain is also present in some modules to convert L-amino acids to their D-isomers. A terminal thioesterase (TE) domain is responsible for releasing the fully assembled heptapeptide from the NRPS complex.[5]

Post-Modification Tailoring

Following its release from the NRPS, the linear heptapeptide undergoes a series of crucial tailoring modifications to yield the final bioactive this compound molecule. These modifications include:

-

Oxidative Cross-linking: Cytochrome P450 monooxygenases (OxyA, OxyB, OxyC) catalyze the formation of ether and carbon-carbon bonds between the aromatic side chains of the amino acid residues, creating the characteristic rigid, cup-shaped structure of the glycopeptide core.[3]

-

Halogenation: A halogenase (Vhal) incorporates chlorine atoms onto specific aromatic rings of the heptapeptide.[5]

-

Glycosylation: Glycosyltransferases (GtfD, GtfE) attach sugar moieties to the heptapeptide core.[3] this compound contains two sugar residues.[6]

The logical flow of the this compound biosynthesis pathway is depicted in the following diagram:

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. Several regulatory genes have been identified within or adjacent to the nvcm biosynthetic gene cluster.

-

Positive Regulators: The cluster-situated regulators AoStrR1 and AoLuxR1 have been shown to be positive regulators of this compound biosynthesis.[3] Overexpression of these genes leads to an increase in this compound production.[3] AoStrR1 is believed to be a key pathway-specific regulator, directly interacting with the promoters of multiple biosynthetic genes.[3]

-

Comparative Transcriptomics: Studies comparing high-yield industrial strains of A. orientalis with lower-yielding parent strains have revealed a significant upregulation of the nvcm biosynthetic genes and the genes responsible for precursor supply in the high-yield strains.[3] This suggests that the high production phenotype is, at least in part, due to enhanced transcription of the biosynthetic machinery.

The regulatory network governing this compound biosynthesis is illustrated below:

Quantitative Data Presentation

This section summarizes the available quantitative data related to this compound biosynthesis.

Fermentation Titers

| Strain | Fermentation Titer (µg/mL) | Reference |

| A. orientalis CPCC 200066 (Original) | ~200 | [3] |

| A. orientalis NCPC 2-48 (High-Yield) | >6000 | [3] |

| A. orientalis (Optimized Fermentation) | 11,500 (11.5 g/L) | [4] |

Gene Expression Analysis

The following table presents the fold change in the expression of key regulatory genes in a high-yield A. orientalis strain compared to the original strain at 48 hours of fermentation.[3]

| Gene | Function | Fold Change (High-Yield vs. Original) |

| AoStrR1 | Positive Regulator | 23.3 |

| AoLuxR1 | Positive Regulator | 5.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Gene Knockout in Amycolatopsis orientalis using CRISPR-Cas9

This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in actinomycetes.

Methodology:

-

sgRNA Design:

-

Identify the target gene for knockout within the nvcm gene cluster.

-

Use a suitable online tool to design single guide RNAs (sgRNAs) with high on-target and low off-target scores.

-

-

CRISPR-Cas9 Plasmid Construction:

-

Synthesize the designed sgRNA sequences.

-

Clone the sgRNA into a suitable E. coli - Actinomycete shuttle vector that also expresses the Cas9 nuclease.

-

Construct a donor DNA template containing upstream and downstream homology arms flanking the target gene, but with the gene itself deleted.

-

-

Protoplast Transformation of A. orientalis:

-

Grow A. orientalis in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.

-

Harvest the mycelia and treat with lysozyme to generate protoplasts.

-

Transform the protoplasts with the CRISPR-Cas9 plasmid and donor DNA using a PEG-mediated method.

-

Plate the transformed protoplasts on a regeneration medium.

-

-

Selection of Transformants:

-

Overlay the regeneration plates with an appropriate antibiotic for plasmid selection.

-

Incubate until colonies appear.

-

-

Genotypic Verification:

-

Isolate genomic DNA from the transformants.

-

Perform PCR using primers flanking the target gene to confirm the deletion.

-

Sequence the PCR product to verify the correct gene knockout.

-

-

Phenotypic Analysis:

-

Cultivate the knockout mutant and wild-type strains under this compound production conditions.

-

Analyze the culture supernatants by HPLC to confirm the loss of this compound production in the mutant.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression levels of nvcm biosynthetic genes.

Methodology:

-

RNA Isolation:

-

Harvest A. orientalis mycelia from cultures at different time points during fermentation.

-

Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable kit or a Trizol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Quantify the RNA and assess its quality using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers.

-

-

qPCR:

-

Design and validate qPCR primers for the target biosynthetic genes and a housekeeping gene (e.g., 16S rRNA) for normalization.

-

Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression levels using the ΔΔCt method.

-

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol outlines a general procedure for producing and purifying a nvcm biosynthetic enzyme in E. coli.

Methodology:

-

Gene Cloning:

-

Amplify the gene of interest from A. orientalis genomic DNA using PCR.

-

Clone the gene into an E. coli expression vector containing a suitable tag (e.g., His-tag) for purification.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and incubate at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

-

-

Protein Characterization:

-

Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

-

Confirm the protein's identity by Western blotting or mass spectrometry.

-

HPLC Analysis of this compound Production

This protocol describes a method for the quantification of this compound from culture supernatants.

Methodology:

-

Sample Preparation:

-

Centrifuge the A. orientalis culture to pellet the mycelia.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent (e.g., trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.

-

-

Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Inject the prepared samples and standards onto the HPLC system.

-

Integrate the peak area corresponding to this compound and quantify the concentration using the standard curve.

-

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that offers numerous targets for metabolic engineering and drug discovery. A thorough understanding of the underlying genetic and biochemical mechanisms is essential for harnessing the full potential of Amycolatopsis orientalis as a producer of this clinically important antibiotic. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and manipulate the this compound biosynthesis pathway, paving the way for improved production and the development of novel glycopeptide therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for cofactor-independent dioxygenation in vancomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of culture conditions and scale-up to pilot and plant scales for vancomycin production by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Norvancomycin: Producing Organisms and Genomic Features

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin is a critical glycopeptide antibiotic, structurally similar to vancomycin, used against severe Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the primary producing organism, its key genomic features, and the complex regulatory networks governing antibiotic synthesis. Detailed experimental protocols for fermentation, product isolation, and genetic analysis are provided to serve as a foundational resource for research and development. This document aims to facilitate a deeper understanding of this compound biosynthesis and empower efforts in strain improvement and the discovery of novel glycopeptide derivatives.

Primary Producing Organism

The principal producer of this compound is the filamentous actinomycete, Nonomuraea gerenzanensis .[1][2][3] This soil-dwelling bacterium was previously classified under different genera, including Actinomadura and Amycolatopsis, and some literature may refer to it as such.[1][3] Vancomycin, a closely related antibiotic, is produced by Amycolatopsis orientalis.[4][5]

Genomic Features of Nonomuraea gerenzanensis

Understanding the genome of N. gerenzanensis is fundamental for targeted genetic engineering and yield optimization. The organism possesses a large genome with a high GC content, characteristic of actinomycetes, and dedicates a significant portion of its genetic code to secondary metabolism.

Table 1: Summary of Genomic Features for Nonomuraea gerenzanensis

| Feature | Value | Reference(s) |

| Genome Size | ~12 Mb | [6] |

| GC Content | ~71.2 mol% | [1][3] |

| Chromosome | Main circular chromosome with 3 extrachromosomal elements | [6] |

| Biosynthetic Gene Cluster (BGC) | dbv cluster (~65-70 kb) | [7][8] |

| ORFs in BGC | 37 Open Reading Frames (ORFs) | [8] |

Biosynthesis and Regulation

This compound synthesis is a complex, multi-step process orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line, which is encoded by the genes within the biosynthetic gene cluster (BGC). The expression of this BGC is tightly controlled by a hierarchical regulatory network that responds to environmental and physiological cues.

Regulatory Signaling Pathway

The production of antibiotics in actinomycetes is typically repressed during rapid growth and initiated upon nutrient limitation or other stress signals, often coinciding with the stationary phase. This regulation involves global regulators that, in turn, control the expression of pathway-specific activators located within the BGC.

References

- 1. Classification of Nonomuraea sp. ATCC 39727, an actinomycete that produces the glycopeptide antibiotic A40926, as Nonomuraea gerenzanensis sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonomuraea gerenzanensis | Type strain | DSM 100948, ATCC 39727 | BacDiveID:132378 [bacdive.dsmz.de]

- 3. researchgate.net [researchgate.net]

- 4. Vancomycin - Wikipedia [en.wikipedia.org]

- 5. Vancomycin | The Faculty of Intensive Care Medicine [ficm.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Norvancomycin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Norvancomycin, a close structural relative of vancomycin, stands as a critical glycopeptide antibiotic in the fight against serious Gram-positive bacterial infections. Its efficacy, however, is continually challenged by the emergence of resistant strains. This has spurred intensive research into its structure-activity relationship (SAR), aiming to design novel analogs with enhanced potency and a broader spectrum of activity. This technical guide provides an in-depth analysis of the SAR of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, like other glycopeptide antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, essential building blocks of the cell wall in Gram-positive bacteria.[1][2] By forming a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds, this compound physically obstructs the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs).[1][3] This disruption of peptidoglycan polymerization weakens the cell wall, leading to increased osmotic fragility and eventual cell lysis.[1]

Quantitative Structure-Activity Relationship Data

The antibacterial potency of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for a selection of this compound derivatives, highlighting the impact of specific structural modifications.

Table 1: In Vitro Antibacterial Activity of N-Terminal Modified this compound Analogs against Staphylococcus aureus

| Compound | Modification at N-terminus | S. aureus (ATCC 25923) MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) |

| This compound | - | 0.5 - 1 | 0.5 - 2 |

| Analog 1 | N-Decyl | 0.125 | 0.25 |

| Analog 2 | N-(4-chlorobenzyl) | 0.25 | 0.5 |

| Analog 3 | N-(4-biphenylmethyl) | 0.06 | 0.125 |

| Analog 4 | N-(2-naphthylmethyl) | 0.125 | 0.25 |

Table 2: In Vitro Antibacterial Activity of this compound Analogs against Vancomycin-Resistant Enterococci (VRE)

| Compound | Modification | Enterococcus faecalis (VanA) MIC (µg/mL) | Enterococcus faecium (VanB) MIC (µg/mL) |

| This compound | - | >256 | 64 |

| Analog 5 | N-Terminal lipophilic side chain | 16 | 4 |

| Analog 6 | Peripheral (4-chlorobiphenyl)methyl group | 2 | 1 |

| Analog 7 | Residue 4 amidine modification | 0.5 | 0.5 |

| Analog 8 | Combined residue 4 amidine and peripheral (4-chlorobiphenyl)methyl modification | 0.06 | 0.005 |

Experimental Protocols

Synthesis of N-Alkylated this compound Analogs

General Procedure:

-

Starting Material: this compound hydrochloride is used as the starting material.

-

Protection (Optional): Depending on the desired modification, selective protection of reactive functional groups may be necessary.

-

Reductive Amination:

-

Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the corresponding aldehyde or ketone (1.2 equivalents) to the solution.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a stepwise manner.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

-

Deprotection (if applicable): If protecting groups were used, they are removed under appropriate conditions (e.g., acid or base treatment).

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired N-alkylated this compound analog.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of this compound and its analogs

-

Sterile pipette tips and multichannel pipettes

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a two-fold serial dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

-

Binding Affinity Assay using Surface Plasmon Resonance (SPR)

SPR is a technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Ligand: Synthetic peptide N-acetyl-L-Lys-D-Ala-D-Ala

-

Analyte: this compound or its analogs

-

Running buffer (e.g., HBS-EP buffer)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the carboxyl groups on the sensor chip surface using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

Inject the D-Ala-D-Ala ligand solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the this compound analog (analyte) over the sensor surface with the immobilized ligand.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

-

-

Data Analysis:

-

The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Visualizing Key Pathways and Workflows

VanA-Type Vancomycin Resistance Signaling Pathway

Vancomycin resistance in enterococci is often mediated by the vanA gene cluster, which is regulated by a two-component signal transduction system, VanS-VanR.[5][6] The following diagram illustrates this signaling cascade.

Experimental Workflow for Screening Novel Glycopeptide Antibiotics

The discovery of new glycopeptide antibiotics often involves a systematic screening process. The following workflow outlines a typical approach.

Conclusion

The structure-activity relationship of this compound is a complex and evolving field of study. Modifications to the N-terminus and other peripheral sites have demonstrated significant potential for enhancing antibacterial activity, particularly against resistant strains. The continued exploration of novel analogs, guided by a deep understanding of the SAR principles outlined in this guide, is crucial for the development of next-generation glycopeptide antibiotics that can effectively combat the growing threat of antimicrobial resistance. The detailed experimental protocols and visual models provided herein serve as a valuable resource for researchers dedicated to this critical endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Redesign of Glycopeptide Antibiotics – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vancomycin-Resistant Enterococci: Current Understandings of Resistance in Relation to Transmission and Preventive Strategies [mdpi.com]

- 6. researchgate.net [researchgate.net]

Norvancomycin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin is a semi-synthetic glycopeptide antibiotic, a derivative of vancomycin, primarily effective against a wide range of Gram-positive bacteria.[1] Its mechanism of action, shared with other glycopeptides, involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against clinically relevant Gram-positive pathogens. It includes available quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. While extensive quantitative data for this compound against all Gram-positive species is not as widely published as for its parent compound, vancomycin, this guide compiles the available information and provides context based on the activity of related glycopeptides. This compound is particularly noted for its activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the synthesis of peptidoglycan, an essential component of the Gram-positive bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[1][2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan chains.[2] The inhibition of cell wall biosynthesis leads to a compromised cell envelope, ultimately resulting in cell lysis and bacterial death.[1][2] Because its target is external to the cell membrane, this compound does not need to penetrate the bacterial cytoplasm to be effective. The outer membrane of Gram-negative bacteria effectively prevents glycopeptides from reaching their target, rendering them intrinsically resistant.[2]

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound against various Gram-positive bacteria. It is important to note that specific MIC values for this compound are less frequently reported in the literature compared to vancomycin.

| Bacterial Species | Strain Information | This compound MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates | 0.12 - 2 | [4] |

| Staphylococcus epidermidis | Clinical Isolates | 0.12 - 2 | [4] |

| Staphylococcus haemolyticus | Clinical Isolates | 0.12 - 2 | [4] |

| Staphylococcus hominis | Clinical Isolates | 0.12 - 2 | [4] |

A study established epidemiological cut-off values (ECOFFs) for this compound against several Staphylococcus species, which can help differentiate wild-type from non-wild-type strains with reduced susceptibility. The ECOFFs were determined to be 2 mg/L for S. epidermidis and S. haemolyticus, and 1 mg/L for S. aureus and S. hominis.[4]

Experimental Protocols

Accurate determination of the antibacterial activity of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency. The two primary methods for its determination are broth microdilution and agar dilution.

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.[5][6]

1. Preparation of Materials:

- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.

- Inoculum Preparation: Suspend several colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

- Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in the test broth to twice the highest concentration to be tested.

- Microtiter Plates: Use sterile 96-well plates.

2. Assay Procedure:

- Add 100 µL of sterile broth to all wells of the microtiter plate.

- Add 100 µL of the 2x concentrated this compound solution to the first column of wells.

- Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

- Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.

- Include a growth control well containing only the bacterial inoculum and broth, without the antibiotic.

- Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

3. Interpretation of Results:

- The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface of the agar plates.[5][7]

1. Preparation of Materials:

- Bacterial Culture and Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.

- Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies. Also, prepare a control plate with no antibiotic.

2. Assay Procedure:

- Once the agar plates have solidified, spot a standardized volume of the bacterial inoculum (typically 1-10 µL, containing approximately 10⁴ CFU) onto the surface of each plate.

- Allow the spots to dry completely before inverting the plates for incubation.

- Incubate the plates at 35 ± 2 °C for 16-20 hours.

3. Interpretation of Results:

- The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium at the inoculation site.

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Inoculum" [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"];

"Prepare_Antibiotic" [label="Prepare Serial Dilutions\nof this compound"];

"Inoculate" [label="Inoculate Test System\n(Broth or Agar)"];

"Incubate" [label="Incubate at 35°C\nfor 16-20 hours"];

"Observe" [label="Observe for\nBacterial Growth"];

"Determine_MIC" [label="Determine MIC\n(Lowest Concentration\nwith No Growth)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum";

"Prepare_Inoculum" -> "Prepare_Antibiotic";

"Prepare_Antibiotic" -> "Inoculate";

"Inoculate" -> "Incubate";

"Incubate" -> "Observe";

"Observe" -> "Determine_MIC";

"Determine_MIC" -> "End";

}

Figure 2. Generalized workflow for MIC determination.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Preparation of Materials:

- Bacterial Culture and Inoculum: Prepare a bacterial culture in the logarithmic phase of growth. Dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

- Antibiotic Solutions: Prepare this compound solutions in broth at the desired concentrations (e.g., 1x, 2x, 4x the MIC).

2. Assay Procedure:

- Add the this compound solutions to the bacterial suspensions. Include a growth control without any antibiotic.

- Incubate the cultures at 35 ± 2 °C, usually with shaking.

- At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

- Perform serial dilutions of the aliquots in sterile saline or broth.

- Plate a known volume of each dilution onto an appropriate agar medium.

- Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

3. Data Analysis and Interpretation:

- Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.

- Bactericidal activity is often defined as a ≥ 3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[8] Bacteriostatic activity is a < 3-log₁₀ reduction in the CFU/mL compared to the initial inoculum, with the bacterial count remaining relatively stable.

Conclusion

This compound is a potent glycopeptide antibiotic with a well-defined mechanism of action against Gram-positive bacteria. Its primary utility lies in its efficacy against challenging pathogens, including MRSA. While comprehensive quantitative data on its antibacterial spectrum is not as abundant as for vancomycin, the available information and the understanding of its class of antibiotics underscore its importance in the antimicrobial armamentarium. The standardized experimental protocols detailed in this guide are essential for the continued evaluation of its efficacy and for the development of new therapeutic strategies to combat the growing threat of antibiotic resistance. Further research to expand the publicly available MIC data for this compound against a wider array of Gram-positive pathogens is warranted to better guide its clinical use.

References

- 1. EUCAST: EUCAST Panel of S. pneumoniae and betalactam agents [eucast.org]

- 2. mdpi.com [mdpi.com]

- 3. idexx.dk [idexx.dk]

- 4. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Characterization of Vancomycin-Resistant Enterococcus faecium Isolates from the United States and Their Susceptibility In Vitro to Dalfopristin-Quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

Molecular Basis of Norvancomycin's Interaction with D-Ala-D-Ala: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norvancomycin, a glycopeptide antibiotic, exerts its antibacterial effect by targeting a critical step in bacterial cell wall synthesis. Its mechanism of action is predicated on the specific molecular recognition and high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions essential for the structural integrity of the bacterial cell wall, ultimately leading to cell lysis. This guide provides a detailed examination of the molecular underpinnings of this interaction, including its structural basis, thermodynamics, and kinetics. Furthermore, it outlines comprehensive experimental protocols for studying this and similar glycopeptide-peptide interactions, and provides visual representations of the key molecular events and experimental workflows. While much of the detailed quantitative and structural data presented herein is derived from studies on the closely related and extensively researched vancomycin, it serves as a robust model for understanding the functionally analogous interaction of this compound.

Molecular Recognition and Binding Mechanism

The interaction between this compound and the D-Ala-D-Ala dipeptide is a classic example of molecular recognition, driven by a network of specific hydrogen bonds. This compound possesses a rigid, pocket-like structure that is pre-organized for binding to its target.

The key interactions involve the formation of five hydrogen bonds between the peptide backbone of this compound and the D-Ala-D-Ala terminus. These hydrogen bonds create a stable complex that effectively sequesters the peptidoglycan precursor from the enzymes responsible for cell wall construction.[1]

Quantitative Analysis of the this compound-D-Ala-D-Ala Interaction

The binding of this compound to D-Ala-D-Ala is characterized by high affinity and specificity. The thermodynamic and kinetic parameters of this interaction have been extensively studied for the parent compound, vancomycin, and provide a strong framework for understanding this compound.

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique for elucidating the thermodynamic profile of binding interactions. The binding of vancomycin to D-Ala-D-Ala analogues is an enthalpically driven process, consistent with the formation of multiple hydrogen bonds.[2]

Table 1: Thermodynamic Parameters for the Interaction of Vancomycin with D-Ala-D-Ala Analogues

| Ligand | Ka (M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| N-acetyl-D-Ala-D-Ala | 1.5 x 105 | -7.1 | -10.5 | -3.4 |

| Di-acetyl-L-Lys-D-Ala-D-Ala | 6.0 x 105 | -7.9 | -12.0 | -4.1 |

Note: Data is for vancomycin and serves as a close approximation for this compound. The exact values for this compound may vary slightly.

Kinetic Parameters

Surface Plasmon Resonance (SPR) is utilized to measure the kinetics of the interaction, providing insights into the rates of association (kon) and dissociation (koff).

Table 2: Kinetic Parameters for the Interaction of Vancomycin with D-Ala-D-Ala Analogues

| Ligand | kon (M-1s-1) | koff (s-1) | KD (μM) |

| Ac-L-Lys-D-Ala-D-Ala | ~1 x 104 | ~1 x 10-2 | ~1.0 |

Note: Data is for vancomycin and illustrates typical kinetic values. Specific values for this compound may differ.

Structural Basis of the Interaction

The three-dimensional structure of the glycopeptide-D-Ala-D-Ala complex has been elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These studies reveal that the D-Ala-D-Ala dipeptide sits in a well-defined binding pocket on the glycopeptide molecule.[3][4]

The structural rigidity of this compound, conferred by its cross-linked peptide backbone, minimizes the entropic penalty upon binding, contributing to the high affinity of the interaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-D-Ala-D-Ala interaction.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the this compound-D-Ala-D-Ala interaction.

Methodology:

-

Sample Preparation:

-

Dissolve this compound and a D-Ala-D-Ala containing peptide (e.g., N-acetyl-D-Ala-D-Ala) in a degassed buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

-

The concentration of this compound in the sample cell should be approximately 10-20 times the estimated KD.

-

The concentration of the D-Ala-D-Ala peptide in the syringe should be 10-15 times the concentration of this compound.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature to 25°C.

-

The reference cell is filled with the same buffer used for the samples.

-

-

Titration:

-

Inject small aliquots (e.g., 5-10 μL) of the D-Ala-D-Ala peptide solution into the this compound solution in the sample cell.

-

Allow the system to equilibrate between injections.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change against the molar ratio of the peptide to this compound.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Methodology:

-

Sensor Chip Preparation:

-

Immobilize this compound onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

-

Inject this compound in a low ionic strength buffer (e.g., 10 mM acetate, pH 5.0) to facilitate covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Use a running buffer that matches the buffer used in the ITC experiments (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

-

Inject a series of concentrations of the D-Ala-D-Ala peptide over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association and dissociation phases.

-

Regenerate the sensor surface between peptide injections using a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Perform a global fit of the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

-

Calculate the KD from the ratio of koff/kon.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the solution structure of the this compound-D-Ala-D-Ala complex and identify the specific intermolecular interactions.

Methodology:

-

Sample Preparation:

-

Prepare samples of this compound, the D-Ala-D-Ala peptide, and a 1:1 complex of the two in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).

-

Typical concentrations are in the low millimolar range.

-

-

NMR Experiments:

-

Acquire a suite of one- and two-dimensional NMR spectra, including:

-

1H NMR for observing chemical shift changes upon binding.

-

COSY (Correlation Spectroscopy) to identify spin-spin coupled protons.

-

TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence) if 13C or 15N labeled samples are available.

-

-

-

Data Analysis and Structure Calculation:

-

Assign the resonances in the NMR spectra for both the free and bound states.

-

Identify chemical shift perturbations upon complex formation to map the binding interface.

-

Use the intermolecular NOEs as distance restraints in molecular dynamics simulations to calculate the three-dimensional structure of the complex.[3]

-

Visualizations

Molecular Interaction Pathway

Caption: Hydrogen bonding network in the this compound-D-Ala-D-Ala complex.

Experimental Workflow for Isothermal Titration Calorimetry

Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.

Logical Relationship of this compound Action

Caption: The cascade of events following this compound binding to D-Ala-D-Ala.

Conclusion

The antibacterial activity of this compound is fundamentally rooted in its precise molecular recognition of the D-Ala-D-Ala terminus of bacterial cell wall precursors. This high-affinity interaction, driven by a network of hydrogen bonds, effectively halts peptidoglycan synthesis, leading to bacterial cell death. A thorough understanding of the thermodynamics, kinetics, and structural basis of this interaction is crucial for the rational design of new glycopeptide antibiotics that can overcome emerging resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for researchers engaged in the study of these vital antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure of vancomycin and a vancomycin/D-Ala-D-Ala complex in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Norvancomycin Fermentation and Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation and production of Norvancomycin, a glycopeptide antibiotic effective against Gram-positive bacteria. The information is curated for professionals in research, development, and manufacturing of pharmaceuticals.

Overview of this compound Production

This compound is a potent glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis (formerly known as Nocardia orientalis). It is structurally similar to vancomycin and is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The production of this compound involves a multi-step fermentation process under controlled conditions to ensure optimal yield and purity, followed by a robust downstream purification process.

Producing Microorganism

The primary microorganism utilized for the industrial production of this compound is Amycolatopsis orientalis. High-yielding strains, such as Amycolatopsis orientalis NCPC 2-48, have been developed through mutagenesis to significantly increase production titers. The original strain, Amycolatopsis orientalis CPCC 200066, has a baseline production of approximately 200 µg/mL, while high-yield strains can achieve titers exceeding 6000 µg/mL with an optimized fermentation medium[1].

Fermentation Protocol

A systematic approach to fermentation is crucial for maximizing the yield of this compound. This protocol outlines the key stages from inoculum preparation to large-scale fermentation.

Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.

Protocol 1: Inoculum Development

-

Slant Culture: Aseptically inoculate a slant of a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar) with a stock culture of Amycolatopsis orientalis. Incubate at 28-30°C for 5-7 days until sporulation is observed.

-

Seed Culture (Stage 1): Inoculate a 250 mL flask containing 40 mL of seed culture medium with spores from the slant culture. Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 24-48 hours.

-

Seed Culture (Stage 2): Transfer the first-stage seed culture to a larger flask containing the same seed culture medium (typically a 5-10% v/v inoculation rate). Incubate under the same conditions for another 24-48 hours.

Production Medium

The composition of the production medium is critical for high-yield this compound fermentation. Below are representative media compositions for vancomycin, which are analogous for this compound production.

| Component | Seed Medium Concentration (g/L) | Production Medium 1 (g/L) | Production Medium 2 (g/L) |

| Yeast Extract | 3 - 5 | - | - |

| Malt Extract | 3 - 5 | - | - |

| Peptone | 10 - 15 | - | - |

| Glucose | 15 - 20 | - | - |

| Dextrin | - | 100 - 150 | - |

| Potato Protein Concentrate | - | 15 - 25 | - |

| Soybean Meal/Powder | - | 15 - 25 | 20 |

| Glycerol | - | - | 60 |

| Dipotassium Hydrogen Phosphate | - | 0.1 - 0.5 | 0.2 |

| Sodium Chloride | - | 1.2 - 1.6 | - |

| Magnesium Chloride | - | - | 0.2 |

| Potassium Nitrate | - | - | 6 |

| Calcium Carbonate | - | - | 3 |

| Antifoam Agent | - | 1 - 3 | As needed |

| pH | 6.8 | 6.8 - 7.2 | 6.5 - 7.0 |

Note: The exact composition of patented high-yield media is proprietary, but these formulations provide a strong basis for optimization.

Fermentation Conditions

Optimal fermentation parameters are essential for maximizing this compound production.

| Parameter | Optimal Range |

| Temperature | 25 - 30°C |

| pH | 6.5 - 7.6 |

| Agitation | 250 - 400 rpm |

| Aeration | 1.0 - 1.5 vvm |

| Fermentation Time | 5 - 8 days |

| Inoculum Size | 4.5% (v/v) |

Protocol 2: Production Fermentation

-

Sterilization: Sterilize the production fermenter containing the production medium.

-

Inoculation: Aseptically transfer the second-stage seed culture to the production fermenter (4.5% v/v).

-

Fermentation: Maintain the fermentation parameters as outlined in the table above. Monitor and control pH, dissolved oxygen, and temperature throughout the process.

-

Fed-Batch Strategy (Optional): To enhance yield, a fed-batch strategy can be employed by intermittently feeding a concentrated solution of a carbon source (e.g., glucose or glycerol) to maintain its optimal concentration in the fermenter.

-

Monitoring: Regularly take samples to measure cell growth (e.g., packed cell volume or dry cell weight) and this compound concentration using HPLC.

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth is a multi-step process designed to achieve high purity suitable for pharmaceutical applications.

Protocol 3: this compound Purification

-

Harvesting: At the end of the fermentation, separate the biomass from the culture broth by centrifugation or microfiltration.

-

Acidification: Adjust the pH of the clarified broth to 3.0-3.5 with a suitable acid (e.g., hydrochloric acid). This step aids in the subsequent adsorption to the cation exchange resin.

-

Cation Exchange Chromatography:

-

Load the acidified broth onto a strong acid cation exchange resin column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the this compound from the resin using a basic solution, such as 0.1 M ammonium hydroxide.

-

-

Anion Exchange Chromatography and Alumina Column Chromatography:

-

Adjust the pH of the eluate from the previous step to a neutral or slightly acidic range.

-

Pass the solution through a weak base anion exchange resin followed by an alumina column to remove colored and other impurities.

-

-

Hydrophobic Adsorption Chromatography:

-

Load the eluate onto a hydrophobic adsorbent resin column.

-

Wash the column with water.

-

Elute the this compound with an aqueous solution of a C1-C4 alcohol (e.g., ethanol or isopropanol).

-

-

Concentration and Crystallization:

-

Concentrate the purified this compound solution under vacuum.

-

Induce crystallization by adding an anti-solvent (e.g., acetone) or by adjusting the pH.

-

-

Drying: Collect the this compound crystals by filtration and dry them under vacuum to obtain the final product.

Analytical Methods

Accurate quantification of this compound is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the most common method.

Protocol 4: this compound Quantification by HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detector at 280 nm.

-

Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

-

Sample Preparation: Centrifuge the fermentation broth to remove cells, and dilute the supernatant with the mobile phase before injection.

Visualizing the this compound Biosynthetic Pathway and Production Workflow

The following diagrams illustrate the biosynthetic pathway of this compound and the general workflow for its production.

Caption: Biosynthetic pathway of this compound.

Caption: General workflow for this compound production.

References

Application Notes and Protocols for High-Yield Norvancomycin Production in Amycolatopsis orientalis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norvancomycin is a glycopeptide antibiotic with a chemical structure and antibacterial spectrum similar to vancomycin, and it is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[1] High-yield production of this compound is crucial for its clinical application and accessibility. This document provides detailed application notes and protocols for achieving high-yield this compound production in Amycolatopsis orientalis, focusing on the high-producing strain NCPC 2-48, which was derived from the parent strain CPCC 200066 through mutagenesis.[1] The fermentation yield of this compound in the original strain was approximately 200 µg/mL, while the high-yield strain can produce over 6000 µg/mL in a patented fermentation medium.[1]

The enhanced production in A. orientalis NCPC 2-48 is attributed to the significant upregulation of the entire this compound biosynthetic gene cluster and the pathways responsible for supplying amino acid and glucose precursors.[1] Key to this upregulation are two cluster-situated regulatory genes, AoStrR1 and AoLuxR1, which act as positive regulators of this compound biosynthesis.[1][2] Overexpression of these genes in the parent strain has been shown to increase this compound production.[1][2]

These notes provide protocols for the fermentation of A. orientalis, genetic manipulation to enhance production through regulator overexpression, and analytical methods for quantifying this compound.

Data Presentation

Table 1: Comparison of this compound Production in Amycolatopsis orientalis Strains

| Strain | Genotype/Phenotype | Fermentation Medium | This compound Titer (µg/mL) | Reference |

| A. orientalis CPCC 200066 | Wild Type (Parent Strain) | Bennet Medium | ~200 | [1] |

| A. orientalis NCPC 2-48 | High-Yield Mutant | Patented Fermentation Medium | >6000 | [1] |

| A. orientalis CPCC 200066 | Overexpression of AoStrR1 | Bennet Medium | Increased production | [1] |

| A. orientalis CPCC 200066 | Overexpression of AoLuxR1 | Bennet Medium | Increased production | [1] |

Table 2: Optimized Fermentation Parameters for Glycopeptide Production in Amycolatopsis orientalis

| Parameter | Optimal Value | Reference |

| pH | 7.6 | [3][4] |

| Temperature | 29°C | [3][4] |

| Inoculum Size | 4.5% (v/v) | [3][4] |

| Agitation | 255 rpm | [3][4] |

| Aeration | < 1:10 medium-to-air ratio | [3][4] |

Experimental Protocols

Protocol 1: High-Yield Fermentation of Amycolatopsis orientalis

This protocol is based on media and conditions reported for A. orientalis and related glycopeptide fermentations.

1. Media Preparation:

-

YMG Medium (for sporulation):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

CaCO₃: 2 g/L

-

Agar: 20 g/L

-

Adjust pH to 7.2-7.3. Autoclave for 20 minutes at 121°C.

-

-

TSB Medium (for seed culture):

-

Tryptone: 20 g/L

-

NaCl: 5 g/L

-

Glucose: 2.5 g/L

-

K₂HPO₄: 2.5 g/L

-

Adjust pH to 7.2. Autoclave for 20 minutes at 121°C.

-

-

High-Yield Production Medium (based on a patented medium for vancomycin):

-

Dextrin: 120-180 g/L

-

Soybean Powder: 22-38 g/L

-

Potato Protein: 19-29 g/L

-

NaCl: 1.0-1.4 g/L

-

Trace Minerals

-

Adjust pH to 7.5. Autoclave for 20 minutes at 121°C.

-

2. Fermentation Procedure:

-

Inoculate A. orientalis spores on YMG agar plates and incubate at 30°C for 5-7 days until sporulation is observed.

-

Prepare a spore suspension in sterile water.

-

Inoculate 50 mL of TSB medium in a 250 mL flask with the spore suspension to an OD₆₀₀ of approximately 0.1.

-

Incubate the seed culture at 30°C and 220 rpm for 48 hours.

-

Transfer the seed culture (5% v/v) to the high-yield production medium.

-

Incubate the production culture at 29-30°C with an agitation of 250-300 rpm for 7-10 days. Maintain the pH at approximately 7.5.

-

Monitor this compound production periodically by taking samples and analyzing them via HPLC-MS.

Protocol 2: Overexpression of Regulatory Genes (AoStrR1, AoLuxR1) in A. orientalis

This protocol describes the overexpression of positive regulatory genes in A. orientalis via intergeneric conjugation from E. coli.

1. Vector Construction:

-

Amplify the coding sequences of AoStrR1 and AoLuxR1 from the genomic DNA of A. orientalis NCPC 2-48 using PCR with primers containing appropriate restriction sites.

-

Clone the amplified fragments into an E. coli-Amycolatopsis shuttle vector (e.g., a derivative of pSET152 or a custom-built vector) under the control of a strong constitutive promoter, such as the ermE* promoter.

-

The shuttle vector should contain an origin of transfer (oriT), an antibiotic resistance marker for selection in E. coli (e.g., ampicillin), and a different antibiotic resistance marker for selection in A. orientalis (e.g., apramycin).

-

Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for the appropriate antibiotic resistance.

-

Verify the correct insertion and sequence of the cloned genes by restriction digestion and Sanger sequencing.

-

Transform the confirmed expression plasmid into the donor E. coli strain ET12567/pUZ8002.

2. Intergeneric Conjugation:

-

Grow the E. coli donor strain containing the expression vector in LB medium with appropriate antibiotics (e.g., chloramphenicol, kanamycin, and apramycin) to an OD₆₀₀ of 0.4-0.6.

-

Wash the E. coli cells twice with an equal volume of LB medium to remove antibiotics and resuspend in a small volume of LB.

-

Prepare a dense spore suspension of the recipient A. orientalis CPCC 200066 from a mature YMG plate.

-

Heat-shock the spore suspension at 50°C for 10 minutes to induce germination.

-

Mix the washed E. coli donor cells and the heat-shocked A. orientalis spores.

-

Plate the mixture onto MS agar plates (2% soybean powder, 2% mannitol, 2% agar) and incubate at 30°C for 16-20 hours.

-

Overlay the plates with a selective agent for A. orientalis (e.g., nalidixic acid to inhibit E. coli growth) and the antibiotic for plasmid selection (e.g., apramycin).

-

Incubate the plates for another 5-7 days at 30°C until exconjugant colonies appear.

-

Streak the exconjugants onto fresh selective plates to obtain pure cultures.

-

Confirm the presence of the overexpression cassette in the A. orientalis exconjugants by PCR.

Protocol 3: Quantification of this compound by HPLC-MS

This protocol provides a general method for the quantification of this compound from fermentation broth.

1. Sample Preparation:

-

Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the mycelia.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration within the linear range of the standard curve.

2. HPLC-MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the characteristic m/z for this compound.

3. Quantification:

-

Prepare a standard curve of this compound in the same diluent as the samples.

-

Analyze the standards and samples by HPLC-MS.

-

Quantify the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

Caption: Simplified overview of the this compound biosynthesis and regulation pathway.

Caption: Experimental workflow for high-yield this compound production.

References

- 1. Comparative genomics and transcriptomics analyses provide insights into the high yield and regulatory mechanism of this compound biosynthesis in Amycolatopsis orientalis NCPC 2-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Downstream Processing and Purification of Norvancomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the downstream processing and purification of Norvancomycin from fermentation broth. The following sections outline a multi-step purification strategy designed to achieve high purity and yield, suitable for pharmaceutical applications. The protocols are based on established methods for glycopeptide antibiotic purification, with specific parameters adapted for this compound where available.

Overview of the Downstream Processing Workflow

The purification of this compound from the fermentation broth is a multi-step process involving clarification, a series of chromatographic separations, concentration, and final formulation. Each step is designed to remove specific impurities, such as host cell proteins, DNA, pigments, and structurally related impurities. A high-yield fermentation process can produce this compound concentrations of up to 6000 µg/ml, which serves as the starting material for the downstream process.[1]

The general workflow is as follows:

Caption: Overall workflow for this compound downstream processing.

Data Presentation: Expected Purity and Yield

The following table summarizes the expected purity and yield at each stage of the purification process. These values are estimates based on typical glycopeptide purification processes and should be optimized for specific process conditions.

| Purification Step | Starting Purity (HPLC) | Expected Purity (HPLC) | Expected Step Yield |

| Clarified Fermentation Broth | ~40-60% | ~40-60% | >95% |

| Cation Exchange Chromatography | ~40-60% | ~75-85% | ~85-90% |

| Anion Exchange & Alumina Chromatography | ~75-85% | ~85-95% | >95% |

| Hydrophobic Interaction Chromatography | ~85-95% | >98% | ~90-95% |

| Concentration & Diafiltration | >98% | >98% | >98% |

| Crystallization | >98% | >99.5% | ~90-95% |

| Overall Process | ~40-60% | >99.5% | ~65-75% |

Experimental Protocols

Fermentation Broth Clarification

Objective: To remove microbial cells and other suspended solids from the fermentation broth.

Protocol:

-

Cool the fermentation broth to 4-10°C to minimize product degradation.

-

Perform centrifugation at 5,000-10,000 x g for 30-60 minutes to pellet the biomass.

-

Decant the supernatant containing the soluble this compound.

-

Further clarify the supernatant by passing it through a depth filter with a pore size of 0.45 µm to remove any remaining fine particles.

-

Adjust the pH of the clarified broth to 1.0-3.0 with hydrochloric acid (HCl) in preparation for the first chromatography step.[2]

Cation Exchange Chromatography (Capture Step)

Objective: To capture this compound from the clarified broth and achieve initial purification and concentration.

Caption: Cation exchange chromatography workflow.

Protocol:

-

Column: Strong acid cation exchange resin, such as DOWEX 50WX2-100.[2]

-

Equilibration: Equilibrate the column with 3-5 column volumes (CV) of purified water adjusted to pH 1.0-3.0 with HCl.

-

Loading: Load the pH-adjusted clarified fermentation broth onto the column at a linear flow rate of 100-200 cm/hr.

-

Wash: Wash the column with 3-5 CV of the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound with a 0.05 to 0.2 N ammonium hydroxide (NH₄OH) solution (pH 9-11).[2]

-

Collection: Collect the eluate fractions and immediately adjust the pH to 3.0-5.0 with HCl to maintain product stability.[2] Monitor the elution profile using UV absorbance at 280 nm. Pool the fractions containing this compound.

Anion Exchange and Alumina Chromatography (Impurity Removal)

Objective: To remove negatively charged impurities and colored substances. This is often performed as a flow-through step where this compound does not bind.

Protocol:

-

Columns: A weak base anion exchange resin followed by an alumina column in series.[2]

-

Equilibration: Equilibrate both columns with 3-5 CV of purified water adjusted to the same pH as the cation exchange eluate (pH 3.0-5.0).

-

Loading: Pass the pH-adjusted eluate from the cation exchange step directly through the anion exchange and alumina columns at a linear flow rate of 150-250 cm/hr.[2]

-

Collection: Collect the flow-through containing the purified this compound. The impurities will bind to the anion exchange and alumina resins.

-

Wash: Wash the columns with 2-3 CV of the equilibration buffer and combine with the flow-through to maximize recovery.

Hydrophobic Interaction Chromatography (HIC) (Polishing Step)

Objective: To separate this compound from other structurally similar impurities based on hydrophobicity.

Protocol:

-

Column: A hydrophobic interaction chromatography resin (e.g., Phenyl Sepharose).

-

Sample Preparation: Adjust the salt concentration of the flow-through from the previous step by adding ammonium sulfate to a final concentration of 1-2 M to promote hydrophobic interactions.[3]

-

Equilibration: Equilibrate the HIC column with 3-5 CV of a buffer containing the same high salt concentration (e.g., 1-2 M ammonium sulfate in a phosphate buffer, pH 6.0-7.0).[3]

-

Loading: Load the salt-adjusted sample onto the column at a linear flow rate of 80-150 cm/hr.

-

Elution: Elute this compound using a decreasing salt gradient. For example, a linear gradient from 1-2 M to 0 M ammonium sulfate over 10-15 CV.[3]

-

Collection: Collect fractions and analyze for purity using reverse-phase HPLC (RP-HPLC). Pool the fractions that meet the purity specifications.

Concentration and Diafiltration

Objective: To concentrate the purified this compound solution, remove salts, and exchange the buffer for the final formulation step.

Protocol:

-

System: Tangential Flow Filtration (TFF) system with a regenerated cellulose or polyethersulfone membrane (e.g., 1-3 kDa molecular weight cut-off).

-

Concentration: Concentrate the pooled HIC fractions to a target concentration (e.g., 50-100 g/L) by ultrafiltration.

-

Diafiltration: Perform diafiltration against a suitable buffer for crystallization (e.g., purified water or a weak acidic buffer) to remove salts from the previous chromatography steps. A constant volume diafiltration with 5-10 diavolumes is typically sufficient.

-

Final Concentration: After diafiltration, further concentrate the solution to the optimal concentration for crystallization.

Crystallization

Objective: To obtain the final high-purity this compound hydrochloride as a stable crystalline solid.

Caption: Final crystallization step for this compound HCl.

Protocol:

-

pH Adjustment: Adjust the pH of the final concentrated this compound solution to 2.0-5.0 using 2 N HCl. A pH of approximately 4.5 is often optimal for vancomycin crystallization.[2][4]

-

Anti-solvent Addition: Slowly add a water-soluble organic solvent, such as acetone, to the solution while stirring. A typical ratio is a 5-fold volume of acetone to the aqueous solution.[2]

-

Crystallization: Leave the solution at a low temperature (e.g., 4°C) overnight to allow for crystal formation.[2]

-

Filtration and Washing: Collect the crystals by filtration. Wash the crystals with a small volume of cold acetone to remove any residual soluble impurities.[4]

-

Drying: Dry the crystalline this compound hydrochloride under vacuum at a controlled temperature (e.g., 35-40°C) to a constant weight.[4]

Quality Control

Throughout the purification process, it is essential to monitor the purity and concentration of this compound. RP-HPLC is the primary analytical method for this purpose.

Exemplary RP-HPLC Conditions:

-

Column: C18 column (e.g., 5 µm, 250 x 4.6 mm).[5]

-

Mobile Phase A: Phosphate buffer.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: A suitable gradient of mobile phase B to elute this compound and separate it from impurities.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 280 nm.

These application notes and protocols provide a robust framework for the downstream processing and purification of this compound. Optimization of each step will be necessary to achieve the desired purity, yield, and process efficiency for a specific manufacturing setting.

References

- 1. Comparative genomics and transcriptomics analyses provide insights into the high yield and regulatory mechanism of this compound biosynthesis in Amycolatopsis orientalis NCPC 2-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1612216B1 - Process of purifying vancomycin hydrochloride - Google Patents [patents.google.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. scispace.com [scispace.com]

- 5. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-MS/MS Quantification of Norvancomycin in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of norvancomycin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies, ensuring optimal dosing and patient safety. This compound, an analog of vancomycin, is used in the treatment of serious infections caused by Gram-positive bacteria.[1][2] Monitoring its plasma concentration is essential due to significant inter-individual variability and the potential for adverse drug reactions.[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described UPLC-MS/MS method, compiled from various validated studies.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (mg/L) | Lower Limit of Quantification (LLOQ) (mg/L) |

| This compound | 1 - 100 | 1 |

Data compiled from multiple sources indicating a common linear range.[1][3]

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low QC | < 11.55 | < 11.55 | -7.39 to 10.27 |

| Medium QC | < 11.55 | < 11.55 | -7.39 to 10.27 | |

| High QC | < 11.55 | < 11.55 | -7.39 to 10.27 |

%RSD: Relative Standard Deviation. QC: Quality Control. Data represents typical acceptance criteria from validated methods.[1]

Table 3: Recovery and Matrix Effect

| Analyte | Internal Standard (IS) Normalized Recovery (%) | Matrix Factor (%) |

| This compound | 68.24 - 78.24 | 94.53 - 115.80 |

These values indicate that the method effectively compensates for matrix-induced signal suppression or enhancement.[1]

Experimental Protocols

This section details the step-by-step procedures for sample preparation, UPLC-MS/MS analysis, and data acquisition.

Materials and Reagents

-

This compound reference standard

-

Vancomycin-d10 (or other suitable internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation: Protein Precipitation